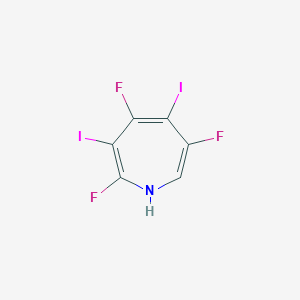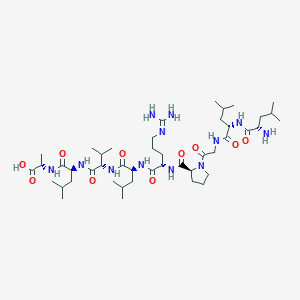![molecular formula C12H6N2O2S4 B14186908 2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione CAS No. 925456-38-8](/img/structure/B14186908.png)
2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of dithioloquinoxalines, which are characterized by their fused ring systems containing sulfur atoms. The presence of multiple sulfur atoms and the quinoxaline core makes this compound interesting for research in materials science, medicinal chemistry, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,2-diaminobenzene with dithiooxamide, followed by cyclization and oxidation steps to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfur atoms or the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of sulfur atoms allows for the formation of disulfide bonds, which can affect protein structure and function. Additionally, the quinoxaline core can intercalate with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-dimethyl-2H-1,3-dithiol-2-ylidene)-2H,5H,6H-[1,3]dithiolo[4,5-b][1,4]oxathiine
- 4,5-Dicyano-1,3-dithiol-2-one
- 2-[(5,6-Dihydro-[1,4]diselenino[2,3-d]-1,3-dithiol)-2-ylidene]-5,6-dihydro-1,3-dithiolo[4,5-b]quinoxaline
Uniqueness
What sets 2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione apart from similar compounds is its specific arrangement of sulfur atoms and the quinoxaline core. This unique structure imparts distinct electronic properties, making it particularly useful in organic electronics and as a potential therapeutic agent .
Properties
CAS No. |
925456-38-8 |
|---|---|
Molecular Formula |
C12H6N2O2S4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-[1,3]dithiolo[4,5-b]quinoxaline-5,8-diol |
InChI |
InChI=1S/C12H6N2O2S4/c15-5-1-2-6(16)8-7(5)13-9-10(14-8)20-12(19-9)11-17-3-4-18-11/h1-4,15-16H |
InChI Key |
KXAZLGJRGKOURS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)N=C3C(=N2)SC(=C4SC=CS4)S3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methanone](/img/structure/B14186855.png)


![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)


![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)

![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)


